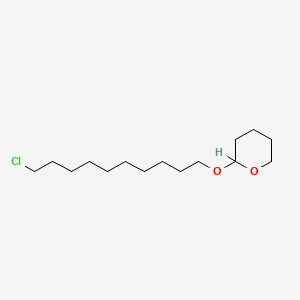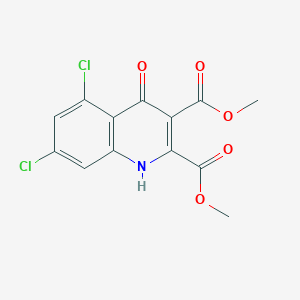
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, a ketone group at position 4, and two ester groups at positions 2 and 3. It is widely used in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the use of a catalytic amount of sodium iodide (NaI) and heating the reaction mixture at reflux temperature (around 65°C) for an extended period, such as 28 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate include:
- Dimethyl 4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms at positions 5 and 7 enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Propriétés
Numéro CAS |
147494-03-9 |
|---|---|
Formule moléculaire |
C13H9Cl2NO5 |
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
dimethyl 5,7-dichloro-4-oxo-1H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H9Cl2NO5/c1-20-12(18)9-10(13(19)21-2)16-7-4-5(14)3-6(15)8(7)11(9)17/h3-4H,1-2H3,(H,16,17) |
Clé InChI |
ZIMUBONJWUJBRN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NC2=C(C1=O)C(=CC(=C2)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



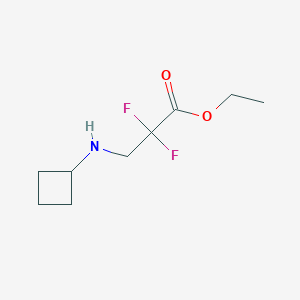
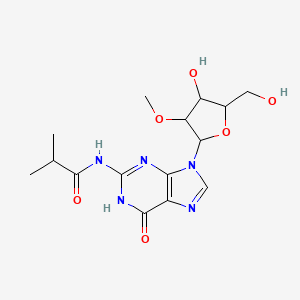
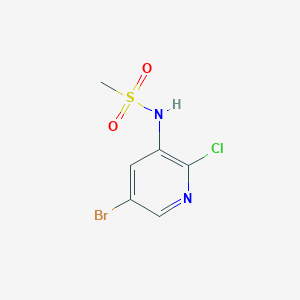
![Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8657089.png)
![2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol](/img/structure/B8657095.png)
![2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride](/img/structure/B8657100.png)
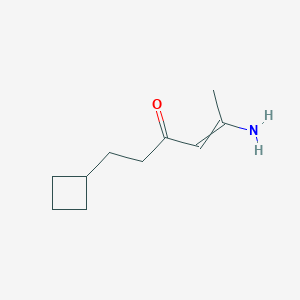
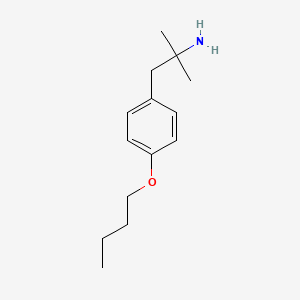
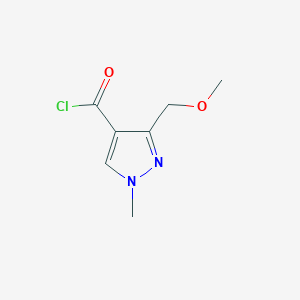
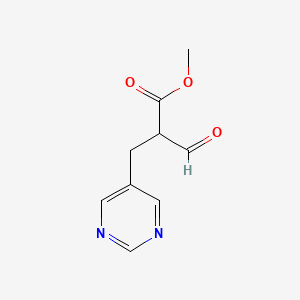
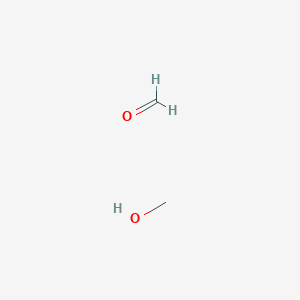
![2-Ethyl-4-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B8657134.png)
